N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenylamine with an appropriate carboxylic acid derivative under acidic or basic conditions to form the ethoxyphenyl intermediate.
Coupling with Thiophene Derivative: The ethoxyphenyl intermediate is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final step involves the reaction of the coupled product with thiophene-2-carboxamide under suitable conditions to yield N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, Friedel-Crafts catalysts, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog with similar structural features.
4-Ethoxyphenylamine: Shares the ethoxyphenyl moiety.
Thiophene derivatives: A broad class of compounds with diverse applications.
Uniqueness
N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C18H17NO2S2 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17NO2S2/c1-2-21-15-9-7-14(8-10-15)19(13-16-5-3-11-22-16)18(20)17-6-4-12-23-17/h3-12H,2,13H2,1H3 |
InChI Key |
JIOZFHRLSWODFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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